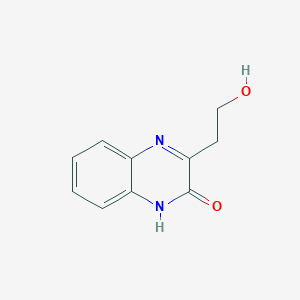

3-(2-hydroxyethyl)-1H-quinoxalin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-(2-hydroxyethyl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C10H10N2O2/c13-6-5-9-10(14)12-8-4-2-1-3-7(8)11-9/h1-4,13H,5-6H2,(H,12,14) |

InChI Key |

XCWICZAXQRJUPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)CCO |

Origin of Product |

United States |

Chemical Modification and Derivatization of 3 2 Hydroxyethyl 1h Quinoxalin 2 One

Functionalization of the Quinoxalinone Ring System

The quinoxalin-2-one core, consisting of a fused benzene (B151609) and pyrazinone ring, presents several positions amenable to functionalization. These include the benzenoid moiety and the N1 and C3 positions of the pyrazinone ring.

Substituent Introduction on the Benzenoid Moiety

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene ring. The directing effects of the existing fused pyrazinone ring and any substituents already present on the benzenoid ring will govern the regioselectivity of these reactions. For instance, nitration, halogenation, and Friedel-Crafts reactions can be utilized to install nitro, halo, and alkyl or acyl groups, respectively.

The electronic nature of the substituents on the benzenoid ring can impact the reactivity of the quinoxalinone system in subsequent derivatization steps. Electron-withdrawing groups, such as nitro or halo groups, can increase the acidity of the N1-proton and influence the nucleophilicity of the C3 position. Conversely, electron-donating groups can have the opposite effect. nih.gov

Table 1: Examples of Substituted 3-(2-Hydroxyethyl)-1H-quinoxalin-2-one Derivatives

| Substituent | Position | Synthetic Method |

| Chloro | 6- or 7- | Electrophilic Chlorination |

| Nitro | 6- or 7- | Nitration |

| Methyl | 6- or 7- | Friedel-Crafts Alkylation |

This table is illustrative and based on general methods for quinoxalinone functionalization.

Modifications at the Pyrazinone Moiety (N1, C3)

The pyrazinone ring offers two primary sites for modification: the nitrogen atom at position 1 (N1) and the carbon atom at position 3 (C3).

N1 Position:

Alkylation at the N1 position is a common modification of the quinoxalin-2-one scaffold. This is typically achieved by treating the parent compound with an alkyl halide in the presence of a base. The basic conditions deprotonate the N1 amide nitrogen, forming a nucleophilic anion that subsequently displaces the halide from the alkylating agent. A variety of alkyl groups can be introduced at this position, including simple alkyl chains, benzyl (B1604629) groups, and functionalized alkyl groups. nih.gov

C3 Position:

The C3 position of the quinoxalin-2-one ring is particularly amenable to a wide range of functionalization reactions. Direct C-H functionalization at this position has become a powerful tool for introducing diverse substituents. These reactions often proceed via radical pathways or transition-metal-catalyzed processes.

Common C3 modifications include:

Alkylation: Introduction of alkyl groups can be achieved through various methods, including radical reactions with alkylboronic acids or ethers, and electrochemical methods with alkyl halides. researchgate.netrsc.org

Arylation: Aryl groups can be introduced via reactions with arylhydrazines or other aryl sources, often facilitated by photocatalysis or transition metal catalysts.

Acylation: The introduction of an acyl group at the C3 position can be accomplished using various acylating agents.

Amination: Direct C-N bond formation at the C3 position can be achieved through cross-dehydrogenative coupling reactions with amines. organic-chemistry.org

Transformation Reactions of the Hydroxyethyl (B10761427) Side Chain

The hydroxyethyl side chain at the C3 position provides a versatile handle for further derivatization through reactions involving the hydroxyl group or the ethyl linker.

Chemical Transformations of the Hydroxyl Group

The primary alcohol of the hydroxyethyl side chain can undergo a variety of chemical transformations to introduce new functional groups and extend the molecular framework.

Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This reaction involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups. masterorganicchemistry.com

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative. A common method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under mild conditions. chemguide.co.uk

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. Milder reagents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or chromic acid will lead to the carboxylic acid. libretexts.org

Table 2: Potential Transformations of the Hydroxyl Group

| Reaction | Reagents | Product Functional Group |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether (-OR) |

| Esterification | Carboxylic acid, DCC, DMAP | Ester (-OC(O)R) |

| Oxidation (mild) | PCC | Aldehyde (-CHO) |

| Oxidation (strong) | KMnO4 or CrO3 | Carboxylic acid (-COOH) |

This table outlines potential reactions based on standard organic chemistry principles.

Elaboration of the Ethyl Linker

While less common, modifications to the ethyl linker itself are also possible, although this area remains less explored for this specific compound. Potential transformations could involve reactions that proceed via radical intermediates or through activation of the carbon-hydrogen bonds of the ethyl chain. Such modifications would allow for the introduction of substituents directly onto the linker, further increasing the structural diversity of the derivatives.

Impact of Electronic and Steric Factors on Derivatization Efficiency

The efficiency and outcome of derivatization reactions on this compound are influenced by both electronic and steric factors.

Electronic Factors:

The electronic nature of substituents on the benzenoid ring can significantly impact the reactivity of the quinoxalinone system. Electron-withdrawing groups on the aromatic ring can increase the acidity of the N1-proton, facilitating N-alkylation. They can also make the C3 position more electrophilic and thus more susceptible to nucleophilic attack, although many C3-functionalizations proceed through radical mechanisms where the electronic effects can be more complex. nih.gov Conversely, electron-donating groups can decrease the acidity of the N1-proton and increase the electron density at the C3 position.

Steric Factors:

Steric hindrance can play a crucial role in the derivatization of this compound. Bulky substituents on the benzenoid ring, particularly at positions adjacent to the reaction center, can hinder the approach of reagents. Similarly, the size of the reagent itself can affect the feasibility of a reaction. For instance, in N1-alkylation, the use of a bulky alkyl halide may lead to lower yields or require more forcing reaction conditions. At the C3 position, while direct C-H functionalization can be quite versatile, highly sterically demanding reagents may face challenges in accessing this position, especially if there are bulky substituents on the benzenoid ring or at the N1 position. nih.govdoaj.org The hydroxyethyl side chain itself can also exert some steric influence on reactions occurring at the quinoxalinone core.

Computational and Theoretical Investigations of 1h Quinoxalin 2 One Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly those based on quantum mechanics, allow for a detailed exploration of electron distribution, molecular orbital energies, and spectroscopic properties, which are crucial for elucidating the behavior of 3-(2-hydroxyethyl)-1H-quinoxalin-2-one.

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

Density Functional Theory (DFT) has become a important tool for investigating the molecular and electronic properties of quinoxalinone systems. By employing functionals like B3LYP with appropriate basis sets such as 6-311G, researchers can accurately predict the optimized geometry, bond lengths, and bond angles of this compound.

These calculations reveal the distribution of electron density, highlighting the electron-rich and electron-deficient regions of the molecule. Key electronic parameters derived from DFT studies, such as dipole moment, polarizability, and various reactivity descriptors, offer a quantitative measure of the molecule's electronic nature. For instance, the calculated dipole moment provides insights into the molecule's polarity, which influences its solubility and intermolecular interactions.

Table 1: Representative Calculated Electronic Properties of a Quinoxalinone Derivative

| Property | Representative Value |

| Dipole Moment (Debye) | 3.5 D |

| Polarizability (a.u.) | 150 |

| Ionization Potential (eV) | 7.8 |

| Electron Affinity (eV) | 1.2 |

Note: The values presented are representative for a quinoxalinone derivative and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).

For this compound, FMO analysis can predict its reactive sites. The distribution of the HOMO and LUMO across the molecular framework indicates the most probable locations for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Quinoxalinone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The values presented are representative for a quinoxalinone derivative and are intended for illustrative purposes.

Computational Spectroscopy (UV-Vis, NMR)

Computational methods can simulate the spectroscopic properties of this compound, providing valuable data for comparison with experimental results. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n→π* and π→π* transitions.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are instrumental in the structural elucidation of the compound and can help in assigning the signals observed in experimental NMR spectra.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. These methods are particularly useful for exploring the molecule's conformational flexibility and its interactions with its environment.

Conformational Landscape and Energetic Profiling

The presence of the flexible 2-hydroxyethyl side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule by systematically rotating the rotatable bonds and calculating the corresponding energies.

This energetic profiling helps in understanding the preferred shape of the molecule in different environments. The identification of low-energy conformers is crucial as they are the most likely to be populated and to participate in intermolecular interactions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of a molecular system. By simulating the motion of this compound in a solvent or in the presence of other molecules, MD can reveal detailed information about intermolecular interactions, such as hydrogen bonding.

These simulations can track the trajectory of the molecule over time, providing insights into its dynamic stability and how it interacts with its surroundings. For instance, MD simulations can elucidate the hydrogen bonding patterns between the hydroxyl group of the side chain, the amide proton of the quinoxalinone ring, and solvent molecules. This information is critical for understanding the compound's behavior in solution and its potential to interact with biological targets.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry has emerged as an indispensable tool for unraveling the intricate details of reaction mechanisms involving 1H-quinoxalin-2-one derivatives. Through the application of theoretical models, researchers can visualize and quantify the energetic landscapes of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization

The characterization of transition states is fundamental to understanding reaction kinetics and selectivity. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and analyze the geometry and energy of these fleeting structures.

In the synthesis of quinoxalin-2-ones, mechanistic proposals often involve several key intermediates and transition states. For instance, in the acid-promoted C–H carbamoylation of 1H-quinoxalin-2-ones with isocyanides in water, a proposed mechanism involves the initial protonation of the quinoxalinone to form an electrophilic intermediate. acs.org A subsequent nucleophilic attack by the isocyanide leads to a nitrilium ion intermediate, which is then attacked by water. acs.org Computational studies can model the energy barriers associated with each of these steps, identifying the rate-determining transition state and explaining the observed reaction outcomes under different conditions.

Similarly, in the synthesis of 3-arylquinoxalin-2-ones from aryl-1,2-diamines and 2,2-dibromo-1-arylethanone, the reaction can proceed through two potential pathways: an initial imine formation or an amide formation. thieme-connect.de Spectroscopic analysis suggested the imine pathway is favored, leading to the major regioisomer. thieme-connect.de Theoretical calculations can further substantiate this by comparing the activation energies of the transition states for both the imine and amide formation routes, providing a quantitative basis for the observed regioselectivity. The electrochemical reduction of quinoxalin-2-one derivatives is also understood to proceed via a semiquinone radical intermediate, a process whose energetics and structure can be precisely modeled. nih.gov

Catalytic Cycle Analysis

Computational approaches are particularly powerful in mapping out complete catalytic cycles, which often involve multiple steps and transient species. For the functionalization of 1H-quinoxalin-2-ones, various catalytic systems have been proposed and analyzed theoretically.

A plausible catalytic cycle for the C-H bond functionalization often begins with the generation of a reactive species from the catalyst. researchgate.net In visible-light photoredox catalysis, for example, a photosensitizer like fac-Ir(ppy)3 or Rose Bengal is excited by light. mdpi.comrsc.org The excited catalyst can then engage in a single electron transfer (SET) with a substrate molecule. In one proposed mechanism for a three-component reaction, the excited photocatalyst 4CzIPN* receives an electron from the quinoxalin-2(1H)-one, creating a radical cation of the quinoxalinone and the radical anion 4CzIPN•−. nih.gov This 4CzIPN•− is then oxidized by air, regenerating the ground-state catalyst and forming a superoxide (B77818) radical anion (O₂•⁻), which continues the reaction cascade. nih.gov

Another computationally elucidated mechanism involves the activation of dioxygen by a stable radical anion of quinoxalin-2(1H)-one, formed via SET from a base like KOtBu. chemrxiv.org This radical anion activates O₂, leading to a series of intermediates and ultimately the oxygenated product, with the base acting as the electron donor to initiate the cycle. chemrxiv.org These computational models help to visualize the flow of electrons and the transformation of intermediates throughout the entire catalytic process, explaining the role of each component, from the catalyst and oxidant to the substrates themselves. researchgate.netchemrxiv.org

In Silico Prediction of Structure-Property Relationships

In silico methods are crucial for predicting the physicochemical and biological properties of 1H-quinoxalin-2-one derivatives directly from their molecular structure. These predictions accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

DFT calculations are widely used to determine key electronic properties. For quinoxalin-2(H)-one (QO) and its derivatives, such as 3-methylquinoxalin-2(1H)-one (MQO) and 3-aminoquinoxalin-2(1H)-one (AQO), properties like redox potential, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (µ), and chemical hardness (η) have been calculated. researchgate.net These studies show that electron-donating groups, like an amino group, lower the redox potential and decrease the HOMO-LUMO energy gap, which has implications for the molecule's reactivity and electronic applications. researchgate.net The amino derivative (AQO) shows a greater tendency to be oxidized, while the unsubstituted quinoxalin-2-one is more easily reduced. researchgate.net

Structure-activity relationship (SAR) analyses are often combined with molecular docking to understand how different substituents affect biological activity. nih.gov Docking studies place the quinoxalinone derivatives into the active site of a biological target, such as an enzyme, to predict binding affinity and interactions. For example, docking studies have been used to identify key interactions between quinoxalinone-based inhibitors and enzymes like cyclooxygenase-2 (COX-2). nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital. Studies have predicted properties like Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) permeability, and potential hepatotoxicity for novel quinoxalinone derivatives. nih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.gov

Table 1: Calculated Electronic Properties of Quinoxalin-2-one Derivatives Data sourced from DFT/B3LYP/6-311G calculations. researchgate.net

| Compound | Redox Potential vs. SHE (eV) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Quinoxalin-2(H)-one (QO) | 0.123 | -6.23 | -2.01 | 4.22 |

| 3-methylquinoxalin-2(1H)-one (MQO) | 0.015 | -5.96 | -1.88 | 4.08 |

Table 2: Predicted ADMET Properties for a Quinoxalinone Derivative (Compound 6d) Data sourced from in silico analysis. nih.gov

| Property | Predicted Value/Outcome |

|---|---|

| Caco-2 Permeability | High |

| Human Intestinal Absorption (%HIA) | 99.58% |

| Blood-Brain Barrier (BBB) Permeability | Low |

| Hepatotoxicity | Zero |

| Mutagenicity | Zero |

| P-gp Substrate | No |

| P-gp I & II Inhibitor | Yes |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to construct a detailed article covering its applications in the advanced fields of organic electronics, optoelectronics, and sensor technologies as outlined in the request.

Research in these areas extensively covers the broader class of 1H-quinoxalin-2-one derivatives , which are recognized for their versatile applications in materials science. rsc.orgmdpi.commdpi.comnih.gov The quinoxalin-2-one scaffold is a promising electron-withdrawing unit used in developing "push-pull" systems that exhibit interesting photophysical properties for materials science. mdpi.com

Numerous studies detail the synthesis and C-3 functionalization of quinoxalin-2(1H)-ones, including methods for alkylation, arylation, and hydroxylation, indicating the chemical tractability of this heterocyclic system. organic-chemistry.orgresearchgate.netnih.govmdpi.com For instance, methods for creating 3-hydroxyalkylquinoxalin-2(1H)-ones have been reported. mdpi.comresearchgate.net

However, the specific applications detailed in the requested outline—such as their use as Electron Transport Materials (ETMs), in Organic Solar Cells (OSCs), Dye-Sensitized Solar Cells (DSSCs), Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and as chromophores or luminescent materials—are documented for various other quinoxalin-2-one derivatives, not specifically for this compound.

While the general class of quinoxaline (B1680401) derivatives shows significant promise and is actively being researched for these applications, the strict focus on the singular compound "this compound" cannot be met with scientifically accurate and detailed research findings at this time. Generating content on the broader family of compounds would violate the explicit instructions to focus solely on the specified molecule. Therefore, it is not possible to provide the requested article with the required level of specificity and scientific accuracy.

Applications of 1h Quinoxalin 2 One Derivatives in Advanced Materials and Sensor Technologies

Advanced Optical and Luminescent Properties

Nonlinear Optical (NLO) Characteristics

Nonlinear optical (NLO) materials are crucial for modern photonics and electronics, enabling the modulation of light's frequency, phase, or amplitude. aps.org Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, have attracted interest for their potential in NLO applications due to their high nonlinearities and rapid response times. nih.gov The electron-deficient nature of the quinoxalinone ring makes it an excellent acceptor component in such systems. jmaterenvironsci.comnih.gov

Research into related heterocyclic systems like quinolinone derivatives has shown significant third-order NLO properties. nih.gov Theoretical studies using Density Functional Theory (DFT) on quinolinone derivatives have been employed to calculate linear polarizability and second hyperpolarizability, which are key parameters for NLO activity. nih.gov For instance, the calculated third-order nonlinear susceptibility for certain quinolinone derivatives indicates their potential as third-order NLO materials. nih.gov Similar principles apply to quinoxalin-2(1H)-one derivatives, where the introduction of various electron-donating groups can tune the intramolecular charge transfer (ICT) characteristics, thereby enhancing NLO properties. jmaterenvironsci.comresearchgate.net The NLO response can be influenced by the frequency of the applied electric field, with dynamic optical parameters showing an increase at higher frequencies. nih.gov

Studies on quinoidal oligothiophene derivatives, which also possess open-shell character, have demonstrated that their third-order NLO properties are significantly enhanced. nih.gov This suggests that quinoxalin-2(1H)-one derivatives designed to have open-shell singlet ground states could exhibit substantial second hyperpolarizabilities, making them promising candidates for advanced NLO materials. nih.gov

Halochromic and Solvatochromic Behavior

Quinoxaline (B1680401) derivatives can exhibit significant changes in their absorption and emission spectra in response to environmental factors like solvent polarity (solvatochromism) and pH (halochromism). This behavior is rooted in the alteration of the electronic distribution within the molecule.

Halochromism refers to the color change of a substance upon a change in pH, typically through protonation or deprotonation. A study on a benzo[g]indolo[2,3-b]quinoxaline derivative demonstrated pronounced halochromic effects. rsc.org The extent of protonation and the nature of the counter-ion could control the absorption spectrum across the entire visible range and into the near-infrared. rsc.org This phenomenon arises from the protonation of the quinoxaline nitrogen atoms, which alters the π-conjugation of the molecule, leading to a significant shift in the absorption bands. nih.gov This property has been utilized to create thin films for the colorimetric detection of acid vapors. rsc.org

Solvatochromism is observed when the color of a compound changes with the polarity of the solvent. This effect was noted in a series of quinoxaline-based compounds, where the emission spectra shifted depending on the solvent used (e.g., cyclohexane, THF, DMSO). researchgate.net This sensitivity to solvent polarity is attributed to changes in the dipole moment of the molecule upon excitation and is particularly pronounced in molecules with strong intramolecular charge transfer (ICT) character.

Aggregation-Induced Emission (AIE)

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netrsc.org This is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net Quinoxaline derivatives have emerged as a promising class of AIE-active materials. researchgate.networktribe.com

Several quinoxaline-based compounds have been synthesized that exhibit deep blue light emission with AIE characteristics. researchgate.networktribe.com For example, 1,2-dihydroquinoxaline derivatives have been developed that show AIE behavior and can be used for the sensitive detection of amine vapors. researchgate.net In solution, these molecules are typically non-emissive, but upon aggregation, they become strongly fluorescent. This "turn-on" fluorescence makes them highly suitable for developing solid-state sensing systems. researchgate.net

The AIE mechanism in these compounds allows them to be effective deep blue light-emitting materials, with some derivatives being utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). worktribe.com The introduction of different substituent groups on the quinoxaline core can tune the emission color and AIE properties. researchgate.networktribe.com

Chemical Sensing and Diagnostic Applications

The unique photophysical properties of 1H-quinoxalin-2-one derivatives make them excellent candidates for the development of chemosensors. rsc.orgresearchgate.net These sensors can detect a variety of analytes, including metal cations and changes in pH, through colorimetric or fluorescent responses. nih.govnih.gov The core quinoxaline structure serves as a versatile template for designing highly selective and sensitive probes. rsc.orgresearchgate.net

Design Principles for Quinoxalinone-Based Chemosensors

The design of effective quinoxalinone-based chemosensors relies on integrating a recognition unit (receptor) with the quinoxaline signaling unit. The interaction between the receptor and the target analyte triggers a change in the photophysical properties of the quinoxaline core, leading to a detectable signal. Key design principles include:

Intramolecular Charge Transfer (ICT): Many quinoxaline-based sensors are designed as push-pull systems, where an electron-donating group is connected to the electron-withdrawing quinoxaline core. researchgate.net Analyte binding can modulate the ICT process, causing a shift in the absorption or emission spectra.

Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorescence of the quinoxaline fluorophore is quenched by a nearby receptor. Upon binding with an analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response. This mechanism is particularly effective for detecting metal ions.

Host-Guest Complex Formation: Quinoxalinium salts have been shown to form host-guest type complexes with larger analytes, causing observable changes in their spectroscopic properties. rsc.org

Nucleophilic Addition: For certain anions like fluoride, the sensing mechanism can involve nucleophilic addition to the quinoxaline ring, which causes de-aromatization and a drastic change in the absorption and fluorescence signals. rsc.org

Selective Detection of Metal Cations (e.g., Fe³⁺, Cu²⁺, Ni²⁺)

Quinoxalinone derivatives have been successfully functionalized to act as selective chemosensors for various heavy metal cations, which are often environmental pollutants. researchgate.netnih.gov The introduction of specific binding moieties, such as pyridyl or hydrazone groups, allows for selective coordination with target metal ions.

A quinoxaline derivative, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), was developed as a dual-responsive sensor. nih.gov It exhibited a distinct color change from colorless to yellow upon interaction with Fe³⁺, allowing for naked-eye detection. nih.gov The same compound showed a "turn-off" fluorescent response specifically for Cu²⁺, with the emission intensity being quenched upon complexation. nih.gov Another quinoxaline-hydrazinobenzothiazole based sensor demonstrated the ability to detect Cu²⁺, Co²⁺, and Ni²⁺ with distinguishable colorimetric and ratiometric fluorescent responses. researchgate.net

Table 1: Quinoxalinone-Based Sensors for Metal Cation Detection

| Sensor Compound | Target Cation(s) | Detection Method | Observed Response |

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺ | Colorimetric | Color change from colorless to yellow nih.gov |

| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Cu²⁺ | Fluorescence Turn-off | Quenching of emission at 565 nm nih.gov |

| Quinoxaline-hydrazinobenzothiazole derivative | Cu²⁺, Co²⁺, Ni²⁺ | Colorimetric & Fluorescence | Distinguishable color changes and ratiometric fluorescence researchgate.net |

pH-Responsive Indicators for Acidic and Aqueous Media

The halochromic properties of quinoxalinone derivatives make them effective pH-responsive indicators, particularly for acidic environments. nih.gov The protonation and deprotonation of the nitrogen atoms in the quinoxaline ring are central to this functionality. nih.gov

A versatile sensor, N-phenyl-N'-quinoxalin-2-ylmethylene-hydrazine (HQphy), was developed for monitoring strongly acidic pH in the range of 0.7 to 2.7. nih.gov The sensing mechanism involves the protonation-deprotonation equilibrium of the probe. Protonation of the quinoxaline moiety leads to a significant red shift of about 100 nm in the absorption spectrum, resulting in a clear visual color change. nih.gov This was confirmed through UV-Vis titration, ESI-MS, and single-crystal X-ray diffraction studies. nih.gov

Similarly, 1,2-dihydroquinoxaline derivatives with aggregation-induced emission (AIE) characteristics have been designed as pH-sensitive probes. researchgate.net The protonation or deprotonation of the molecule can intensify or attenuate the donor-acceptor interaction, leading to changes in the emission properties, which can be used to monitor pH changes. researchgate.net

Corrosion Inhibition Studies

The prevention of metal corrosion is of paramount importance across numerous industries. Organic molecules, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings, are often effective corrosion inhibitors. Quinoxaline derivatives fit this profile and have been the subject of numerous corrosion inhibition studies. nih.govresearchgate.net

Research has shown that various quinoxaline derivatives can effectively protect metals, such as mild steel, in acidic environments. nih.govresearchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. sapub.org The efficiency of this inhibition is influenced by the specific chemical structure of the derivative, including the nature of the substituents on the quinoxaline ring. nih.govresearchgate.netsapub.org

For example, studies on different quinoxalin-6-yl derivatives have demonstrated their ability to inhibit the corrosion of mild steel in hydrochloric acid, with the inhibition efficiency being dependent on the concentration of the inhibitor. sapub.org Similarly, other quinoxaline-2(1H)-one derivatives have been evaluated as effective corrosion inhibitors for mild steel in acidic media. researchgate.net Theoretical studies using density functional theory (DFT) have also been employed to understand the relationship between the molecular structure of quinoxaline derivatives and their inhibition efficiency. nih.gov

| Inhibitor | Metal | Corrosive Medium | Key Findings | Reference |

| Quinoxalin-6-yl derivatives | Mild Steel | 1 M HCl | Inhibition efficiency increases with concentration; adsorption follows Frumkin isotherm. | sapub.org |

| (E)-3-(5-bromo-2-hydroxystyryl)quinoxalin-2(1H)-one | Mild Steel | 1.0 M HCl | Effective mixed-type corrosion inhibitor. | researchgate.net |

| (E)-3-(5-fluoro-2-hydroxystyryl)quinoxalin-2(1H)-one | Mild Steel | 1.0 M HCl | Effective mixed-type corrosion inhibitor. | researchgate.net |

| Various Quinoxaline Derivatives | Mild Steel | 1.0 M HCl | General effectiveness in reducing corrosion rates. | nih.gov |

While no specific corrosion inhibition data exists for 3-(2-hydroxyethyl)-1H-quinoxalin-2-one, the presence of the hydroxyl group and the quinoxalinone core suggests it could potentially exhibit inhibitory properties and warrants further investigation.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 1h Quinoxalin 2 One Derivatives

General Principles of Quinoxalinone Structure-Activity Relationships

The biological activity of 1H-quinoxalin-2-one derivatives is highly dependent on the nature and position of various substituents on the quinoxaline (B1680401) ring system. The core structure itself, comprising a fused benzene (B151609) and pyrazine (B50134) ring, provides a fundamental framework for interaction with biological targets. mdpi.com The main sites for substitution that significantly influence activity are the C3, C6, and C7 positions, as well as the nitrogen atom at the N1 position of the lactam ring. mdpi.com

A common pattern of interaction involves the quinoxaline backbone engaging with binding pockets of target proteins through a series of specific residues. researchgate.net For instance, in the context of AMPA receptor antagonism, docked quinoxaline derivatives have been shown to interact with residues such as Glu-13, Tyr-16, and Tyr-61. researchgate.net The presence of hydrogen bond donor and acceptor groups is a recurring theme in potent quinoxalinone derivatives. researchgate.net Specifically, attaching hydrogen bond donor (HBD) and acceptor (HBA) groups at the C3 position of the quinoxalin-2-one ring has been reported to have a beneficial impact on activity. researchgate.net The lactam moiety itself, containing both a carbonyl group (HBA) and an NH group (HBD), is essential for establishing key interactions with biological macromolecules.

Influence of Substituent Position and Nature on Biological Activity

The specific chemical groups attached to the quinoxalinone core and their placement are critical determinants of the compound's pharmacological profile. Modifications can dramatically alter a molecule's potency, selectivity, and mechanism of action.

The introduction of halogens and other electron-withdrawing groups (EWGs) onto the quinoxalinone scaffold is a common strategy to modulate biological activity. researchgate.net Halogenation can significantly alter the physiological properties of a molecule, often improving its pharmacokinetic and pharmacological profiles. researchgate.netnih.gov For example, the presence of a chlorine atom can enhance a compound's ability to fit into deep cavities within proteins. mdpi.com

Electron-withdrawing groups, by reducing the electron density of the aromatic ring, can make the molecule more susceptible to certain chemical reactions or enhance its binding affinity to specific targets. quora.com Studies have shown that the introduction of strong electron-withdrawing substituents, such as a nitro group (NO2) or a carboxylic acid (COOH), can increase the enzymatic inhibitory efficiency of quinoxalinone derivatives. mdpi.com For instance, a C6-NO2 group was found to play an important role in enhancing the activity and selectivity of quinoxalinone-based aldose reductase inhibitors. nih.govbit.edu.cn In contrast, replacing an electron-releasing group like methoxy (B1213986) (OCH3) with an electron-withdrawing group such as chlorine (Cl) has been observed to decrease activity in some anticancer quinoxalines, indicating that the effect is target-dependent. mdpi.com

Table 1: Effect of Electron-Withdrawing Groups on Quinoxalinone Activity

| Compound Series | Substituent | Position | Observed Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|---|

| Quinoxalinone Schiff's bases | p-COOH | Aryl group at C3 | Increased inhibition | COX-2 | mdpi.com |

| Quinoxalinone Schiff's bases | m-NO2 | Aryl group at C3 | Increased inhibition | COX-2 | mdpi.com |

| Quinoxalinone derivatives | NO2 | C6 | Enhanced activity and selectivity | Aldose reductase | nih.govbit.edu.cn |

Significance of Side Chain Size and Structure at C3

The substituent at the C3 position of the 1H-quinoxalin-2-one ring is a major determinant of biological activity. The size, shape, and chemical nature of this side chain are pivotal for target recognition and binding affinity. Research has demonstrated that attaching hydrogen bond donor and acceptor groups at this position can positively influence activity. researchgate.net

The structure of the C3 side chain is critical for various therapeutic applications. For example, in the development of aldose reductase inhibitors, a C3-phenethyl side chain was identified as the most potent among a series of derivatives. nih.govbit.edu.cn Similarly, for antitubercular activity, extending an amidic bridge from a methylene (B1212753) to an ethylene (B1197577) group at C3 negatively affected activity, but a propylene (B89431) bridge preserved it. nih.gov This highlights that not just the presence, but the specific length and flexibility of the linker are crucial. Furthermore, the integration of an indole (B1671886) moiety at the C3 position has yielded derivatives with potent antibacterial and antitumor activities. researchgate.net

Table 2: Influence of C3 Side Chain on Biological Activity

| Base Scaffold | C3 Side Chain | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Quinoxalin-2-one | Phenethyl | Aldose Reductase Inhibition | Identified as the most potent inhibitor in the series. | nih.govbit.edu.cn |

| Quinoxalin-2-carboxamide | Ethylene amidic bridge | Antitubercular | Negatively affected activity compared to methylene. | nih.gov |

| Quinoxalin-2-carboxamide | Propylene amidic bridge | Antitubercular | Preserved activity. | nih.gov |

Mechanistic Elucidation of Biological Interactions (In Vitro Studies)

In vitro studies are fundamental to understanding how 1H-quinoxalin-2-one derivatives exert their biological effects at a molecular level. These investigations help to identify specific cellular components that these compounds interact with and to characterize the nature of these interactions.

Quinoxalinone derivatives have been shown to interact with a diverse array of molecular targets, which explains their broad spectrum of pharmacological activities. nih.govnih.gov These targets include enzymes, receptors, and nucleic acids.

One major class of targets is enzymes involved in disease pathology. Quinoxalinones have been identified as inhibitors of cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), both of which are implicated in cancer. mdpi.comnih.gov Other enzymatic targets include aldose reductase, which is involved in diabetic complications, and topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.govnih.gov

Receptors are another significant target class. Derivatives of quinoxalin-2-one have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of glutamate (B1630785) receptor in the central nervous system. researchgate.net Additionally, various receptor tyrosine kinases (RTKs), which play a central role in cellular growth and proliferation, are targeted by quinoxaline compounds. These include the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). nih.govnih.gov Molecular docking studies have suggested that potent quinoxaline derivatives can bind strongly to the EGFR protein. nih.gov

Furthermore, some quinoxaline antibiotics and their synthetic analogues have been shown to bind directly to DNA, acting as bifunctional intercalating agents, which explains their cytotoxic effects. nih.gov

Table 3: Identified Molecular Targets of Quinoxalinone Derivatives

| Target Class | Specific Target | Associated Disease/Process | Reference |

|---|---|---|---|

| Enzymes | Cyclooxygenase-2 (COX-2) | Cancer, Inflammation | mdpi.comnih.govbenthamdirect.com |

| Lactate Dehydrogenase A (LDHA) | Cancer | mdpi.comnih.gov | |

| Aldose Reductase | Diabetic Complications | nih.govbit.edu.cn | |

| Topoisomerase II | Cancer | nih.gov | |

| Receptors | AMPA Receptor | Neurological Disorders | researchgate.net |

| VEGFR, EGFR, HER2 | Cancer | nih.govnih.gov |

| Nucleic Acids | DNA | Cancer, Antimicrobial | nih.gov |

Identification and Characterization of Molecular Targets

Enzyme Inhibition

The 1H-quinoxalin-2-one scaffold has proven to be a versatile template for designing inhibitors of several key enzymes implicated in disease.

Fibroblast Growth Factor Receptor (FGFR): A series of 3-vinyl-quinoxalin-2(1H)-one derivatives have been synthesized and evaluated as potential inhibitors of FGFR1, a receptor tyrosine kinase involved in cancer development. nih.gov Structure-activity relationship studies indicated that compounds with smaller substituents on the side chain of the 3-vinyl-quinoxalin-2(1H)-one were more effective. nih.gov Molecular docking studies suggest that a carbonyl group in the structure can enhance activity, likely by forming two hydrogen bonds with the FGFR1 kinase. nih.gov

Histone Deacetylases (HDACs): Guided by the pharmacophoric features of known HDAC inhibitors, new quinoxaline derivatives have been designed and synthesized. frontiersin.orgnih.gov In one study, compound 6c demonstrated potent inhibitory activity against HDAC1, HDAC4, and HDAC6 with IC50 values of 1.76, 1.39, and 3.46 µM, respectively. nih.govresearchgate.net Another derivative, compound 8 , which incorporates a 2-hydroxy-1-naphthyl moiety, showed superior activity against two liver cancer cell lines compared to a similar compound with an isatin (B1672199) moiety. frontiersin.orgnih.gov

Cyclooxygenase-2 (COX-2): Novel quinoxaline derivatives have been investigated as selective COX-2 inhibitors, which are a newer generation of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects. nih.govyoutube.com The inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of these compounds. youtube.com In a study of new quinoxalinone and quinazolinone Schiff's bases, some compounds demonstrated significant COX-2 inhibition. nih.gov The structure-activity relationship analysis revealed that for quinoxalinone derivatives, the introduction of strong electron-withdrawing groups on the aryl group or the main core enhanced inhibition efficiency. mdpi.com

Lactate Dehydrogenase A (LDHA): The suppression of LDHA is a recognized strategy in anticancer therapy. nih.gov Investigations into quinoxalinone derivatives have shown that compounds with strong electron-withdrawing atoms or groups on the heterocyclic core or the phenyl ring are the most active inhibitors. nih.gov For instance, quinoxalinone Schiff bases with NO2 and COOH groups on the aryl group showed improved LDHA inhibition. nih.gov

Table 1: Enzyme Inhibition by 1H-Quinoxalin-2-one Derivatives

| Derivative Class | Target Enzyme | Key Findings |

| 3-vinyl-quinoxalin-2(1H)-ones | FGFR1 | Smaller substituents on the vinyl side chain improve activity. A carbonyl group enhances binding. nih.gov |

| Quinoxaline-based hydroxamic acids | HDACs | Compound 6c shows potent inhibition of HDAC1, HDAC4, and HDAC6. nih.govresearchgate.net |

| Quinoxalinone Schiff's bases | COX-2 | Electron-withdrawing groups on the aryl moiety enhance inhibitory activity. nih.govmdpi.com |

| Quinoxalinone Schiff's bases | LDHA | Strong electron-withdrawing groups on the core or phenyl ring are crucial for activity. nih.gov |

Receptor Interaction and Modulation

AMPA Receptor: While not extensively detailed in the provided context, the quinoxaline structure is a known core component of certain AMPA receptor antagonists. This class of drugs has been studied for its potential in treating a variety of neurological and psychiatric disorders.

Niacin Receptor 109A (GPR109A): The interaction of 1H-quinoxalin-2-one derivatives with GPR109A, a receptor for niacin, has been a subject of research. The specific modulatory effects and structure-activity relationships for this receptor are an area of ongoing investigation.

Investigations into Cellular Mechanisms

The biological effects of 1H-quinoxalin-2-one derivatives are underpinned by their influence on various cellular processes.

NFκB Activation: A structure-activity relationship study of quinoxaline and quinoline (B57606) analogs identified compounds that inhibit TNFα-induced NFκB activation. nih.gov One study identified a novel quinoxaline urea (B33335) analog, 84 , that was found to be approximately 2.5 times more potent in inhibiting TNFα-induced NFκB activation when compared to the parent compound. nih.gov

DNA Damage: While the direct mechanism of DNA damage was not the primary focus of the provided information, the anticancer activity of many quinoxaline derivatives suggests an indirect or direct interaction with DNA or cellular processes that maintain genomic integrity. nih.govnih.gov

Mitochondrial Dysfunction: The role of 1H-quinoxalin-2-one derivatives in inducing mitochondrial dysfunction is an area of interest, particularly in the context of their anticancer effects. However, specific mechanistic details were not available in the provided search results.

Table 2: Cellular Mechanisms of 1H-Quinoxalin-2-one Derivatives

| Cellular Mechanism | Derivative Class | Observed Effect |

| NFκB Activation | Quinoxaline urea analogs | Inhibition of TNFα-induced NFκB activity. nih.gov |

Synergistic Approaches Combining Computational and In Vitro Experimental SAR

The development of 1H-quinoxalin-2-one derivatives as therapeutic agents has been significantly advanced by the integration of computational modeling and experimental validation.

Molecular docking studies have been instrumental in understanding the binding modes of these derivatives with their target enzymes, such as FGFR1, HDACs, and COX-2. nih.govfrontiersin.orgnih.gov For example, in the design of FGFR1 inhibitors, molecular docking was used to gain insights into the interactions between the synthesized compounds and the kinase. nih.gov Similarly, for HDAC inhibitors, docking studies helped to identify the proposed binding mode of the synthesized compounds within the active site of HDAC4. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are also frequently employed to predict the drug-likeness and safety profiles of newly designed quinoxaline derivatives. frontiersin.orgnih.gov These computational predictions help in prioritizing compounds for synthesis and further in vitro and in vivo testing. For instance, a study on quinoxalinone and quinazolinone Schiff's bases used in silico ADMET studies to predict properties like permeability, hepatotoxicity, and mutagenicity. nih.gov

This synergistic approach, combining the predictive power of computational chemistry with the empirical data from biological assays, accelerates the discovery and optimization of potent and selective 1H-quinoxalin-2-one-based therapeutic agents.

Future Perspectives in 3 2 Hydroxyethyl 1h Quinoxalin 2 One Research

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives, including 3-(2-hydroxyethyl)-1H-quinoxalin-2-one, is increasingly moving away from classical methods that often involve hazardous solvents and catalysts. benthamdirect.com The future of its synthesis lies in the adoption of green chemistry principles, which prioritize environmental friendliness, cost-effectiveness, and efficiency. ekb.egdntb.gov.ua

Key innovations in this area include:

Solvent-Free and Alternative Reaction Media: Research is focusing on solvent-free reactions and the use of environmentally benign solvents like water, fluorous alcohols, polyethylene (B3416737) glycols, and ionic liquids. researchgate.net Natural deep eutectic solvents (NADESs), such as a choline (B1196258) chloride/water mixture, have shown remarkable efficiency, enabling rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.org This approach not only enhances sustainability but also simplifies product recovery. rsc.org

Catalyst Innovation: The development and use of reusable and non-toxic catalysts are central to green synthetic strategies. benthamdirect.com This includes nanocatalysts, polymer-supported catalysts, and biocatalysts. benthamdirect.comresearchgate.net For instance, heterogeneous catalysts like graphitic carbon nitride (g-C3N4) and ion exchange resins (Amberlyst 15) are being explored for direct C-H functionalization of quinoxalin-2-ones under mild, visible-light-induced conditions. nih.gov

Energy-Efficient Synthesis: Microwave irradiation and ultrasonic waves are being employed as alternative energy sources to reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.comresearchgate.net

Design and Synthesis of Novel Multifunctional Derivatives

The inherent structural versatility of the quinoxalinone scaffold provides a fertile ground for the design and synthesis of novel derivatives with tailored functionalities. Future research will focus on creating multifunctional molecules by strategically introducing various pharmacophores and functional groups onto the this compound core.

Recent studies have demonstrated the successful incorporation of moieties like hydrazones, hydrazines, and pyrazoles to create new quinoxalin-2-one derivatives with potential antimicrobial activity. johnshopkins.eduresearchgate.net The synthesis often involves multi-step reactions, starting from a core quinoxalinone structure and adding functional groups through various chemical transformations. mdpi.com For example, derivatives have been synthesized with the aim of inhibiting histone deacetylases (HDACs), which are implicated in cancer development. nih.gov This involves designing molecules that fit into the active site of the target enzyme, a process often guided by computational modeling. nih.gov

The goal is to develop compounds with enhanced or entirely new biological activities, such as antiviral, anticancer, or anti-inflammatory properties. nih.govnih.gov This will involve exploring a wider range of chemical space and employing combinatorial chemistry approaches to generate libraries of diverse derivatives for high-throughput screening.

Integration of Advanced Theoretical and Experimental Techniques

The synergy between computational modeling and experimental work is becoming increasingly crucial in accelerating the discovery and optimization of novel quinoxalinone derivatives. nih.gov

Theoretical Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) methods are being used to investigate the structural and electronic properties of quinoxalinone derivatives. researchgate.net These calculations can predict molecular geometries, electronic densities, and reactivity, providing a theoretical basis for designing new molecules with desired properties. researchgate.netportico.org

Molecular Docking and Dynamics: In silico techniques like molecular docking are employed to predict the binding interactions of quinoxalinone derivatives with biological targets, such as enzymes or receptors. johnshopkins.edunih.gov This helps in understanding the mechanism of action and in designing more potent and selective compounds. nih.gov

Experimental Validation:

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography are essential for the unambiguous characterization of newly synthesized derivatives.

Biological Assays: In vitro and in vivo assays are used to evaluate the biological activities of the synthesized compounds, validating the predictions from theoretical studies.

This integrated approach, combining predictive computational models with empirical data, allows for a more rational and efficient design cycle for new this compound derivatives. nih.gov

Development of Tailored Materials for Specific Applications

Beyond the biomedical field, the unique photophysical and electronic properties of quinoxaline derivatives make them promising candidates for the development of advanced materials. Future research will likely explore the potential of this compound as a building block for functional materials.

Quinoxaline derivatives have already shown promise in various materials science applications, including:

Organic Electronics: Their electroluminescent properties make them suitable for use in organic light-emitting diodes (OLEDs).

Photovoltaics: They have been investigated as components in dye-sensitized solar cells (DSSCs). researchgate.net

Corrosion Inhibition: Certain derivatives have demonstrated the ability to act as corrosion inhibitors. rsc.org

Fluorescent Probes: The inherent fluorescence of some quinoxalinone derivatives makes them suitable for use as chemical sensors. researchgate.net

By modifying the structure of this compound, for example, by introducing specific functional groups or by polymerization, it may be possible to tune its properties for specific applications in materials science.

Deepening Mechanistic Understanding of Molecular Interactions

A fundamental understanding of how this compound and its derivatives interact with biological targets at the molecular level is critical for rational drug design and the development of new therapeutic agents. Future research will focus on elucidating these mechanisms in greater detail.

This will involve a combination of techniques:

Biochemical and Biophysical Studies: Techniques such as enzyme kinetics, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and kinetics of ligand-target interactions.

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of quinoxalinone derivatives bound to their protein targets. This information is invaluable for understanding the specific molecular interactions that govern binding and activity.

Computational Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of these interactions over time, providing insights into the conformational changes and energetic landscapes involved.

For instance, understanding the reductive acylation reaction mechanism in 2-oxoacid dehydrogenase complexes, a family of enzymes to which some quinoxalinone targets may belong, is crucial for designing effective inhibitors. mdpi.com Two proposed mechanisms, a stepwise and a concerted mechanism, describe the transfer of an acyl group, and differentiating between them for specific enzymes will guide inhibitor design. mdpi.com

Opportunities for Interdisciplinary Collaboration and Translational Research

The multifaceted nature of this compound research necessitates a collaborative approach, bringing together experts from various disciplines. The successful translation of basic research findings into tangible applications will depend on fostering strong partnerships between academia and industry.

Interdisciplinary Collaboration:

Chemistry and Biology: Organic chemists will continue to synthesize novel derivatives, while biochemists and pharmacologists will evaluate their biological activities and elucidate their mechanisms of action.

Computational Science: Computational chemists and bioinformaticians will play a key role in guiding the design of new compounds and in analyzing large datasets from high-throughput screening.

Materials Science: Collaborations with materials scientists will be essential for exploring the potential of quinoxalinone derivatives in non-biological applications.

Translational Research:

The ultimate goal of much of this research is to develop new drugs and technologies that can benefit society. This will require a concerted effort to move promising compounds from the laboratory to the clinic. This "bench-to-bedside" approach involves preclinical studies to assess safety and efficacy, followed by clinical trials in humans.

The journey from a promising lead compound to a marketed drug is long and challenging, but the potential rewards are significant. The diverse biological activities reported for quinoxaline derivatives suggest that this compound and its future analogs hold considerable promise for addressing unmet medical needs. acs.org

Q & A

Basic: What are optimized synthetic methodologies for N-alkylation of 3-(2-hydroxyethyl)-1H-quinoxalin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of the parent quinoxalin-2-one scaffold. A common method uses dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. For example, reacting 3-methylquinoxalin-2(1H)-one with alkyl halides (e.g., ethyl bromide) at room temperature for 24 hours yields N-alkylated derivatives with ~70% efficiency after recrystallization from ethanol . Key variables affecting yield include:

- Stoichiometry : A slight excess of alkylating agent (1.1–1.2 eq.) ensures complete conversion.

- Catalyst loading : TBAB (5–10 mol%) enhances reactivity by stabilizing intermediates.

- Temperature : Prolonged room-temperature reactions minimize side products compared to heated conditions .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of techniques:

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., C–H···O) and π-π stacking interactions (centroid distances: 3.4–3.8 Å), critical for stability .

- NMR spectroscopy : Distinct signals for the hydroxyethyl group (e.g., δ 3.6–4.0 ppm for –CH₂OH in ¹H NMR) and quinoxaline protons confirm regioselectivity .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 191 for [M+H]⁺) validate molecular weight .

Advanced: How do crystallographic data inform the stability and reactivity of this compound?

X-ray studies reveal that intramolecular C–H···O hydrogen bonds and π-π interactions between quinoxaline rings contribute to structural rigidity. For instance, centroid-centroid distances of 3.446–3.815 Å between aromatic rings suggest moderate electronic communication, which may influence redox behavior or binding affinity in biological systems . Computational modeling (e.g., DFT) can further predict reactive sites by correlating crystallographic data with electron density maps.

Advanced: What strategies address contradictions in reported synthetic yields for N-alkylated quinoxalin-2-ones?

Discrepancies often arise from:

- Solvent purity : Trace water in DMF can hydrolyze alkyl halides, reducing yields.

- Crystallization efficiency : Ethanol recrystallization may leave impurities if cooling rates are uncontrolled.

- Catalyst degradation : TBAB loses activity if stored improperly.

To mitigate these, optimize solvent drying (e.g., molecular sieves), standardize crystallization protocols, and use fresh catalysts .

Advanced: How can electrochemical methods functionalize this compound for bioactive derivatives?

Recent advances employ electrochemical C–H activation to introduce substituents. For example, bromide ion-mediated trifluoromethylation or Minisci-type reactions enable regioselective addition at the C3 position. Controlled potential electrolysis (1.2 V vs. Ag/AgCl) in acetonitrile with NH₄Br as a redox mediator achieves >80% conversion for amino- or phosphonate-functionalized derivatives .

Advanced: What experimental designs elucidate structure-activity relationships (SAR) for antimicrobial quinoxaline derivatives?

- Bioactivity assays : Test derivatives against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using MIC (minimum inhibitory concentration) protocols. Correlate substituent electronic effects (e.g., electron-withdrawing groups) with activity .

- Molecular docking : Map hydroxyethyl and quinoxaline moieties to bacterial enzyme active sites (e.g., DNA gyrase) to predict binding modes .

Advanced: How does regioselectivity in N-alkylation impact the pharmacological profile of quinoxalin-2-ones?

N1-alkylation (vs. N4) dominates due to steric and electronic factors. For example, allyl or propargyl groups at N1 enhance solubility and metabolic stability, while phenyl substituents at C3 improve π-stacking in target binding. Kinetic studies using in situ IR spectroscopy can monitor alkylation progress and optimize selectivity .

Basic: What purification techniques are optimal for isolating this compound?

- Recrystallization : Ethanol or ethanol/water mixtures (3:1 v/v) yield high-purity crystals by exploiting temperature-dependent solubility .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes non-polar byproducts .

Advanced: How do solvent effects influence the tautomeric equilibrium of quinoxalin-2-ones?

Polar aprotic solvents (e.g., DMSO) stabilize the lactam form via hydrogen bonding, while non-polar solvents (e.g., toluene) favor the enol tautomer. UV-Vis spectroscopy (λmax shifts) and ¹³C NMR (carbonyl vs. enolic carbon signals) quantify tautomeric ratios .

Advanced: Can computational models predict the bioactivity of this compound derivatives?

Yes. QSAR (quantitative structure-activity relationship) models using descriptors like logP, HOMO-LUMO gaps, and molecular polarizability correlate with antibacterial potency. Molecular dynamics simulations further assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.